2-(ethylsulfanyl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(ethylsulfanyl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)benzamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a triazolopyridazine moiety, a pyrrolidine ring, and an ethylthio-substituted benzamide group. This unique combination of functional groups makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-(ethylsulfanyl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)benzamide typically involves multiple steps, including cycloaddition reactions and condensation processes. One common synthetic route involves the cycloaddition of pyridine N-imine with alkynyl heterocycles, followed by condensation with hydrazine . This method provides access to pharmacologically active triazolopyridazine derivatives. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced catalytic systems and controlled reaction conditions.
Chemical Reactions Analysis
2-(ethylsulfanyl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide group, using reagents like alkyl halides or acyl chlorides.
Condensation: Condensation reactions with hydrazine or other amines can lead to the formation of new heterocyclic compounds.
Scientific Research Applications
2-(ethylsulfanyl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Due to its potential pharmacological activity, it is investigated for its therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(ethylsulfanyl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazolopyridazine moiety can bind to active sites of enzymes, inhibiting their activity. The compound may also interact with cell surface receptors, modulating signal transduction pathways and affecting cellular functions. These interactions are mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
2-(ethylsulfanyl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)benzamide can be compared with other similar compounds, such as:
Pyrazolopyridazines: These compounds share a similar core structure but differ in the substituents attached to the ring system.
Triazolopyrimidines: These compounds have a similar triazole ring but are fused with a pyrimidine ring instead of a pyridazine ring.
Benzamides: Compounds with a benzamide group but different heterocyclic moieties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Biological Activity
The compound 2-(ethylsulfanyl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)benzamide represents a novel class of bioactive molecules with potential applications in pharmacology. Its unique structure combines elements of triazole and pyridazine, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Overview
The compound can be described by its IUPAC name and molecular formula:
- IUPAC Name : this compound
- Molecular Formula : C15H18N6S
Structural Features
Feature | Description |
---|---|
Ethylsulfanyl Group | Contributes to the lipophilicity and bioactivity. |
Triazolo-Pyridazine | Known for various pharmacological effects. |
Pyrrolidine Moiety | Enhances interaction with biological targets. |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in critical metabolic pathways. For instance, it has shown potential as an inhibitor of falcipain-2 (FP-2), a cysteine protease crucial for the survival of Plasmodium falciparum, the malaria-causing parasite. Inhibition of FP-2 disrupts the parasite's ability to degrade human hemoglobin, leading to its death during the trophozoite stage .
- Receptor Modulation : The structural components allow for binding to various receptors, potentially modulating their activity. This feature can lead to therapeutic effects in conditions such as inflammation and cancer.
- Antimicrobial Activity : Compounds with similar structures have demonstrated significant antimicrobial properties against a range of pathogens. The presence of the triazole ring is particularly noted for its antifungal activity .
Biological Activity Data
Research has highlighted several biological activities associated with compounds structurally related to this compound:
Antimalarial Activity
A study involving a library of triazolo-pyridazine derivatives indicated that certain compounds exhibited strong antimalarial activity through inhibition of FP-2 . The binding energy values for effective inhibitors ranged from -15.9 to -14 kcal/mol, suggesting a robust interaction with the target enzyme.
Antimicrobial Properties
Another investigation into related triazole derivatives revealed promising antimicrobial effects against Candida species and other pathogens . The mechanism was linked to inhibition of ergosterol biosynthesis.
Case Studies
- Inhibition Studies : In vitro assays demonstrated that derivatives similar to this compound effectively inhibited FP-2 activity at micromolar concentrations.
- Pharmacokinetic Profiles : Preliminary studies on pharmacokinetics suggest favorable absorption and metabolic stability in vivo, indicating potential for further development as an antimalarial agent.
Properties
IUPAC Name |
2-ethylsulfanyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6OS/c1-2-26-15-6-4-3-5-14(15)18(25)20-13-9-10-23(11-13)17-8-7-16-21-19-12-24(16)22-17/h3-8,12-13H,2,9-11H2,1H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWJZIZLGZMCOFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2CCN(C2)C3=NN4C=NN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.